molecular formula C16H16O6S B2504825 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid CAS No. 1993016-94-6

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2504825
CAS No.: 1993016-94-6
M. Wt: 336.36
InChI Key: AFOWGOJHTGVKIA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is an organic compound with the molecular formula C16H16O6S. This compound is characterized by the presence of an ethoxy group, a benzoic acid moiety, and a sulfonyl group attached to a methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-ethoxybenzoic acid and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the reaction.

    Reaction Steps: The 3-ethoxybenzoic acid is reacted with 4-methylphenylsulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound with different functional groups.

Scientific Research Applications

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzoic acid moiety may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid
  • 3-Methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

Comparison

Compared to similar compounds, 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions. The specific arrangement of functional groups in this compound may result in different chemical and biological properties, making it valuable for targeted applications.

Properties

IUPAC Name

3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOWGOJHTGVKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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